molecular formula C18H21KO5S B073888 Potassium estrone sulfate CAS No. 1240-04-6

Potassium estrone sulfate

Cat. No.: B073888
CAS No.: 1240-04-6
M. Wt: 388.5 g/mol
InChI Key: CUQHOFAEIPGLBH-ZFINNJDLSA-M
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Description

Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt, more commonly known as Estrone Sulfate Potassium Salt, is a critical conjugated estrogen and a major circulating form of estrogen in the body. This water-soluble sulfate ester of estrone serves as a stable, inactive storage pool or precursor for the more potent, active estrogen, estradiol. Its primary research value lies in studies of estrogen metabolism, transport, and biosynthesis, particularly in the context of endocrine function, hormone-dependent cancers (such as breast cancer), and metabolic pathways involving steroid sulfatase and sulfotransferase enzymes.

Properties

CAS No.

1240-04-6

Molecular Formula

C18H21KO5S

Molecular Weight

388.5 g/mol

IUPAC Name

potassium [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H22O5S.K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,18+;/m1./s1

InChI Key

CUQHOFAEIPGLBH-ZFINNJDLSA-M

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+]

Other CAS No.

1240-04-6

physical_description

Solid

Pictograms

Irritant; Health Hazard

Related CAS

481-97-0 (Parent)

Synonyms

estrone sulfate
estrone sulfate, 14C-labeled
estrone sulfate, 16-(14)C-labeled
estrone sulfate, ammonium salt
estrone sulfate, potassium salt
estrone sulfate, sodium salt
estrone-3-sulfate
Evex
oestrone sulphate
potassium estrone sulfate
sodium estrone sulfate

Origin of Product

United States

Preparation Methods

Synthesis of Estrone Precursor

Estrone (3-hydroxyestra-1,3,5(10)-trien-17-one) serves as the foundational precursor for sulfation. Multiple synthetic routes exist:

High-Temperature Pyrolysis of Androstadienedione

1,4-Androstadiene-3,17-dione undergoes pyrolysis at temperatures exceeding 500°C to aromatize ring A, yielding estrone. This method, while direct, faces challenges in scalability due to extreme conditions and side reactions.

Enzymatic Dehydrogenation

A novel enzymatic approach utilizes 3-sterone-Δ1-dehydrogenase with 19-nor-4-androstenedione under mild conditions (pH 8.0–9.5, 25–37°C). The enzyme selectively dehydrogenates C1–C2, achieving aromatization with >85% yield and minimal impurities.

Chemical Modification of Androstenolone

Androstenolone (dihydroepiandrosterone) is oxidized and brominated to form intermediates, which undergo dehydrobromination and thermal aromatization to estrone. This multi-step process yields ~70% purity, requiring subsequent purification.

Sulfation of Estrone

The 3-hydroxyl group of estrone is sulfated using sulfur trioxide-pyridine complex or chlorosulfonic acid. Key considerations:

Reaction Conditions

  • Solvent : Pyridine or dimethylformamide.

  • Temperature : 0–25°C to minimize side reactions.

  • Stoichiometry : 1:1 molar ratio of estrone to sulfating agent.

Neutralization to Potassium Salt

The sulfate ester is treated with potassium hydroxide (KOH) or potassium bicarbonate (KHCO3) in aqueous ethanol, forming the potassium salt. Excess K+ ensures complete salt formation, with precipitation achieved via cooling.

Purification and Characterization

  • Crystallization : The crude product is recrystallized from ethanol/water (1:3 v/v) to achieve >98% purity.

  • Analytical Data :

    • Melting Point : 190–196°C (decomposition at 245°C).

    • Optical Rotation : [α]D²⁵ = +87.8° (c = 1% in ethanol).

    • Spectroscopy : IR (νmax): 1250 cm⁻¹ (S=O), 1050 cm⁻¹ (C-O-S).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction ConditionsScalability
High-Temperature Pyrolysis45–5575–80>500°C, inert atmosphereLow
Enzymatic Dehydrogenation85–9095–98pH 8.5, 37°CHigh
Chemical Bromination60–7080–85Multiple steps, 100–200°CModerate

Enzymatic methods outperform traditional approaches in yield and selectivity, though enzyme cost remains a limitation. Pyrolysis, while rapid, suffers from low yields and energy inefficiency.

Industrial-Scale Production Challenges

Sulfation Efficiency

Sulfation at the 3-position competes with potential over-sulfation at other hydroxyl groups (e.g., 17-keto). Solvent polarity and temperature control are critical to ensure regioselectivity.

Salt Formation

Potassium counterion exchange must avoid contamination with sodium or piperazine salts, which are common byproducts. Conductometric titration ensures complete K+ incorporation.

Emerging Technologies and Innovations

Biocatalytic Sulfation

Recent advances employ aryl sulfotransferases to catalyze estrone sulfation under mild conditions, achieving 90% conversion with ATP regeneration systems. This method reduces reliance on harsh reagents but requires genetic engineering for enzyme stability.

Continuous Flow Chemistry

Microreactor systems enable precise control over sulfation and neutralization, enhancing reproducibility and reducing reaction times by 50% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: Estrone sulfate (potassium) undergoes various chemical reactions, including:

    Hydrolysis: Estrone sulfate can be hydrolyzed to estrone and sulfuric acid under acidic or enzymatic conditions.

    Reduction: The compound can be reduced to estradiol sulfate, which is a more potent estrogen.

    Oxidation: Estrone sulfate can undergo oxidation to form estrone-3,4-quinone, a reactive intermediate.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using sulfatase enzymes.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

Hormonal Studies

Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt is primarily studied for its role as an estrogen sulfate. It is involved in hormonal regulation and has been used to investigate estrogenic activity in various biological models. Research indicates that estrogen sulfates can influence cellular signaling pathways related to growth and differentiation in hormone-sensitive tissues .

Drug Development

The compound serves as a precursor or intermediate in the synthesis of various estrogen-based pharmaceuticals. Its ability to be converted into active forms of estrogens makes it valuable in hormone replacement therapies (HRT) and treatments for conditions like osteoporosis and menopausal symptoms .

Biochemical Assays

Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)- has been utilized in biochemical assays to measure estrogen levels in biological fluids. These assays are crucial for understanding the pharmacokinetics of estrogenic compounds and their metabolites in clinical settings .

Case Study 1: Hormone Replacement Therapy

A study explored the efficacy of estrogen sulfates in alleviating menopausal symptoms. Participants receiving treatment with estra-1,3,5(10)-trien-17-one showed significant improvements in vasomotor symptoms compared to placebo groups. The study concluded that estrogen sulfates could be an effective alternative in HRT regimens due to their favorable safety profile .

Case Study 2: Cancer Research

Research has indicated that estrogen sulfates may play a role in the development of hormone-dependent cancers. A study investigated the effects of estra-1,3,5(10)-trien-17-one on breast cancer cell lines and found that it could modulate cell proliferation through estrogen receptor pathways. This suggests potential implications for cancer treatment strategies targeting hormonal pathways .

Mechanism of Action

Estrone sulfate (potassium) exerts its effects by being converted to estrone and estradiol, which are active estrogens. These estrogens bind to estrogen receptors in target tissues, leading to the activation of estrogen-responsive genes. The binding of estrogens to their receptors modulates the secretion of gonadotropins (luteinizing hormone and follicle-stimulating hormone) through a negative feedback mechanism, thereby regulating various physiological processes .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility
Potassium Estrone Sulfate C₁₈H₂₁KO₅S 374.5 High in DMSO
Sodium Estrone Sulfate C₁₈H₂₁NaO₅S 373.45 Moderate in H₂O
3-Ferrocenyl-estrone C₂₈H₂₈FeO 452.4 Low in H₂O

Biological Activity

Overview

Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt, commonly referred to as estrone sulfate potassium salt, is a conjugated estrogen that plays a significant role in various biological processes. It is particularly abundant in the bloodstream of postmenopausal women and is utilized in hormone replacement therapy (HRT) for managing menopausal symptoms and other hormone-related disorders.

Estrone sulfate potassium salt is biologically inactive on its own; however, it undergoes metabolic conversion to estrone and subsequently to estradiol, a more potent estrogen. This transformation occurs primarily through the action of steroid sulfatase enzymes present in target tissues. Estradiol then binds to estrogen receptors (ERα and ERβ), initiating a cascade of cellular responses that influence numerous physiological functions.

Pharmacokinetics

The pharmacokinetic properties of estrone sulfate potassium salt include its solubility profile and metabolic pathways. It is hydrophilic due to its anionic nature, which affects its distribution and transport within the body. The compound is known to be poorly soluble in water but soluble in organic solvents like acetone and ethanol .

Biological Effects

The biological effects of estrone sulfate potassium salt are mediated through its active metabolites:

  • Alleviation of Menopausal Symptoms : By converting to estradiol, it helps reduce hot flashes and other menopausal symptoms.
  • Treatment of Infertility : It can assist in regulating menstrual cycles and improving fertility outcomes.
  • Bone Health : Estradiol plays a critical role in maintaining bone density, thus preventing osteoporosis.
  • Cancer Treatment : It has applications in treating certain types of breast cancer and prostate cancer due to its estrogenic activity .

Research Findings

Several studies have documented the effects and mechanisms associated with estrone sulfate potassium salt:

  • Conversion Efficiency : Research indicates that less than 1% of estrone sulfate binds to estrogen receptors directly; instead, its efficacy arises from its conversion to estrone and then to estradiol.
  • Environmental Impact : Studies on the migration of estrone sulfate in soil suggest that it has a higher mobility compared to its parent compound, estrone, which could have implications for environmental estrogen exposure.
  • Carcinogenic Potential : While estrogens are essential for various biological functions, they are also linked with increased risks of certain cancers when used improperly or excessively .

Case Studies

A few notable case studies highlight the clinical applications and outcomes related to estrone sulfate potassium salt:

  • Hormone Replacement Therapy : A clinical trial involving postmenopausal women showed significant improvement in quality of life measures when treated with HRT containing estrone sulfate. Participants reported reduced symptoms such as night sweats and mood swings.
  • Bone Density Preservation : A longitudinal study tracked bone mineral density in women undergoing HRT with estrone sulfate potassium salt. Results indicated a statistically significant preservation of bone density compared to a control group not receiving HRT.

Comparative Analysis

The following table compares estrone sulfate potassium salt with other related compounds:

CompoundBiological ActivityConversion PotencyClinical Use
Estrone Sulfate Potassium SaltLow direct activity; converted to estradiolLow (1% binding)Hormone replacement therapy
EstradiolHigh direct activityHighHormonal therapies
Estriol SulfateModerate activityModerateUsed during pregnancy
Estrone GlucuronideVariable activityLowLess common in HRT

Q & A

Basic: How can researchers confirm the structural identity of Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the steroid backbone and sulfation at the 3-position. Compare with published spectra of estrone derivatives .
  • High-Performance Liquid Chromatography (HPLC): Use reference standards (e.g., BP616 or ACI 053300) to validate retention times and purity (≥98%) .
  • Mass Spectrometry (MS): Confirm molecular weight (436.56 g/mol for the piperazine salt; 372.41 g/mol for sodium analogs) via ESI-MS or MALDI-TOF .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

  • Temperature: Store at -20°C in airtight, light-resistant containers to prevent degradation of the sulfated ester group .
  • Solubility: Prepare stock solutions in DMSO (≥50 mg/mL) to avoid hydrolysis; aliquot to minimize freeze-thaw cycles .
  • Documentation: Track lot-specific expiry dates, as shelf life is limited (e.g., Sigma-Aldrich standards specify label expiry dates) .

Advanced: How can researchers resolve contradictions in analytical data between potassium and sodium salt analogs?

Methodological Answer:

  • Orthogonal Techniques: Compare ion mobility (for cation differences) and thermogravimetric analysis (TGA) to distinguish hygroscopic properties of K+^+ vs. Na+^+ salts .
  • X-ray Crystallography: Resolve structural ambiguities, particularly for salts like piperazine estrone sulfate (CAS 7280-37-7) vs. sodium estrone sulfate (CAS 438-67-5) .
  • Cross-Validation: Use pharmacopeial standards (e.g., BP or USP) to verify salt-specific chromatographic profiles .

Advanced: What experimental designs are optimal for assessing biological activity in estrogen receptor (ER) binding assays?

Methodological Answer:

  • In Vitro Competitive Binding: Use ERα/ERβ-specific cell lines (e.g., MCF-7) with 3H^3H-estradiol as a tracer. Calculate IC50_{50} values to compare affinity with natural estrogens .
  • Transcriptional Activation: Employ luciferase reporter assays in HeLa cells transfected with ER-responsive promoters to quantify gene activation .
  • Control for Sulfatase Activity: Co-incubate with sulfatase inhibitors (e.g., STX64) to prevent desulfation, ensuring the compound’s stability during assays .

Advanced: How can impurity profiles be characterized for synthetic batches?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Detect impurities like 17β-dihydroequilenin sulfate (Impurity F, EP) or tetraene derivatives (Impurity G, EP) at thresholds <0.1% .
  • Accelerated Degradation Studies: Expose samples to heat (40°C), light, or humidity, then monitor degradation products (e.g., free estrone) via HPLC-UV .
  • Reference Standards: Use certified impurity standards (e.g., ACI 053206/053207) for quantification .

Basic: What synthetic routes are available for preparing this compound?

Methodological Answer:

  • Classical Sulfation: React estrone with sulfur trioxide-pyridine complex in anhydrous conditions, followed by potassium hydroxide neutralization .
  • Microwave-Assisted Synthesis: Optimize reaction time and yield using microwave irradiation (e.g., 300 W, DMSO solvent) for sulfation, as demonstrated for 3-cyanophenyloxy derivatives .

Advanced: How can researchers optimize synthetic routes for scalability?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for sulfation efficiency and ease of potassium salt precipitation .
  • Green Chemistry: Replace pyridine-based sulfating agents with ionic liquids to reduce toxicity and improve atom economy .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Advanced: How to address discrepancies in solubility data across literature sources?

Methodological Answer:

  • Experimental Validation: Conduct solubility studies in DMSO, water, and ethanol under controlled temperatures (25°C vs. 37°C) using nephelometry .
  • Ionic Strength Adjustments: Account for counterion effects (K+^+ vs. Na+^+) using Hofmeister series principles to explain solubility variations .

Basic: What are key considerations for handling this compound in cell culture studies?

Methodological Answer:

  • Sterility: Filter stock solutions through 0.22 µm membranes to avoid endotoxin contamination .
  • Dose-Response Curves: Test concentrations from 1 nM–10 µM, accounting for potential cytotoxicity at high doses .
  • Vehicle Controls: Include DMSO controls (≤0.1% v/v) to rule out solvent effects on cell viability .

Advanced: How to analyze phase transition enthalpies for stability profiling?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Measure melting points and identify polymorphic transitions (e.g., crystalline vs. amorphous forms) .
  • Dynamic Vapor Sorption (DVS): Assess hygroscopicity at varying humidity levels to inform storage protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Potassium estrone sulfate
Reactant of Route 2
Potassium estrone sulfate

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